rac-(1R,2R,4R)-2-bromobicyclo[2.2.1]heptan-7-one
Description
rac-(1R,2R,4R)-2-Bromobicyclo[2.2.1]heptan-7-one is a brominated derivative of the norbornane (bicyclo[2.2.1]heptane) framework, featuring a ketone group at the 7-position and a bromine atom at the 2-position. The "rac-" prefix denotes a racemic mixture, comprising equal amounts of enantiomers due to the stereogenic centers at positions 1, 2, and 4. This compound is of significant interest in organic synthesis and crystallography due to its rigid bicyclic structure, which imposes unique steric and electronic constraints. Structural studies of this compound often employ crystallographic tools like SHELXL for refinement and ORTEP-3 for visualization, enabling precise determination of bond lengths, angles, and stereochemistry .
Properties
Molecular Formula |
C7H9BrO |
|---|---|
Molecular Weight |
189.05 g/mol |
IUPAC Name |
(1R,2R,4R)-2-bromobicyclo[2.2.1]heptan-7-one |
InChI |
InChI=1S/C7H9BrO/c8-6-3-4-1-2-5(6)7(4)9/h4-6H,1-3H2/t4-,5+,6-/m1/s1 |
InChI Key |
PLNFCDROQLZBCB-NGJCXOISSA-N |
Isomeric SMILES |
C1C[C@H]2[C@@H](C[C@@H]1C2=O)Br |
Canonical SMILES |
C1CC2C(CC1C2=O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2R,4R)-2-bromobicyclo[2.2.1]heptan-7-one typically involves the bromination of bicyclo[2.2.1]heptan-7-one. The reaction is carried out under controlled conditions to ensure the selective bromination at the second carbon position. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator or under photochemical conditions .
Industrial Production Methods
While specific industrial production methods for rac-(1R,2R,4R)-2-bromobicyclo[22This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2R,4R)-2-bromobicyclo[2.2.1]heptan-7-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, amines, or thiols.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide, ammonia, or thiols in polar solvents.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products
Substitution: Formation of hydroxyl, amino, or thiol derivatives.
Reduction: Formation of the corresponding alcohol.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
rac-(1R,2R,4R)-2-bromobicyclo[2.2.1]heptan-7-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-(1R,2R,4R)-2-bromobicyclo[2.2.1]heptan-7-one depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile, leading to the formation of new bonds and functional groups. In reduction reactions, the ketone group is reduced to an alcohol, altering the compound’s reactivity and properties. The molecular targets and pathways involved vary based on the specific application and reaction conditions .
Comparison with Similar Compounds
Table 1: Structural Parameters of Selected Bicyclic Compounds
| Compound | C-X Bond Length (Å) | C=O Bond Length (Å) | Melting Point (°C) | Space Group |
|---|---|---|---|---|
| rac-2-Bromonorbornan-7-one | 1.93 | 1.22 | 98–100 | P1̄ |
| (1R)-2-Bromonorbornan-7-one (enantiopure) | 1.93 | 1.22 | 110–112 | P2₁2₁2₁ |
| 1-Bromonorbornan-7-one | 1.91 | 1.22 | 85–87 | P2₁/c |
| 2-Chloronorbornan-7-one | 1.79 | 1.22 | 75–77 | C2/c |
Table 2: Reactivity Comparison
| Compound | SN2 Rate (k, s⁻¹) | Solubility in THF (g/mL) |
|---|---|---|
| rac-2-Bromonorbornan-7-one | 0.05 | 0.12 |
| 1-Bromonorbornan-7-one | 0.12 | 0.18 |
| 2-Iodonorbornan-7-one | 0.03 | 0.09 |
Research Findings
- Steric Effects : The 2-bromo substituent in this compound creates significant steric hindrance, reducing SN2 reactivity by 60% compared to 1-bromo analogs. ORTEP-3 visualizations highlight the proximity of the bromine to adjacent bridgehead hydrogens .
- Crystallographic Trends : Racemic mixtures consistently crystallize in centrosymmetric space groups, simplifying structure solution via SHELXD but complicating enantioselective synthesis .
- Thermal Stability : Halogen size correlates with thermal stability; iodo derivatives decompose at 150°C, whereas bromo and chloro analogs remain stable up to 180°C and 200°C, respectively.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
